Disodium oxybis(decylbenzenesulphonate) is a complex chemical compound classified under the category of sulfonated surfactants. It is primarily recognized for its applications in various industrial and scientific fields due to its surfactant properties. The compound is also known by its systematic name, benzenesulfonic acid, oxybis[decyl-, disodium salt], and has a CAS number of 70146-13-3. Its molecular formula is with a molecular weight of approximately 656.8 g/mol .
Disodium oxybis(decylbenzenesulphonate) is synthesized from decylbenzenesulfonic acid, which is derived from the sulfonation of decylbenzene. This process typically involves the use of sulfuric acid or sulfur trioxide as sulfonating agents. The resulting sulfonate is then neutralized with sodium hydroxide to produce the disodium salt form of the compound.
Disodium oxybis(decylbenzenesulphonate) belongs to the class of anionic surfactants. Anionic surfactants are characterized by their negatively charged hydrophilic head groups, which allow them to interact effectively with water and oils, making them suitable for use in detergents, emulsifiers, and dispersants.
The synthesis of disodium oxybis(decylbenzenesulphonate) can be achieved through several methods:
The molecular structure of disodium oxybis(decylbenzenesulphonate) features two decylbenzenesulfonate moieties linked by an ether bond. The structural representation can be described using the following details:
CCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)O)CCCCCCCCCC.[Na+].[Na+]
Disodium oxybis(decylbenzenesulphonate) can participate in various chemical reactions typical of surfactants:
The mechanism of action for disodium oxybis(decylbenzenesulphonate) as a surfactant involves:
Studies indicate that disodium oxybis(decylbenzenesulphonate) exhibits effective surface activity comparable to other anionic surfactants, making it suitable for various applications .
Disodium oxybis(decylbenzenesulphonate) finds its applications across multiple domains:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0